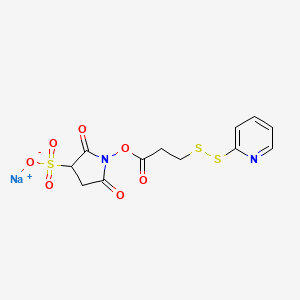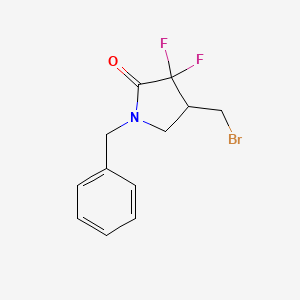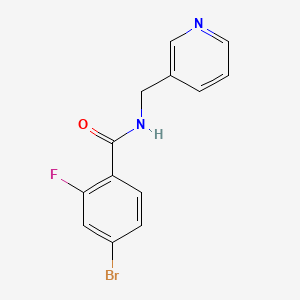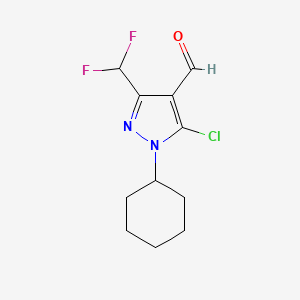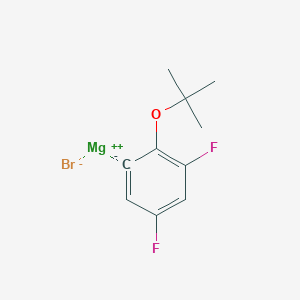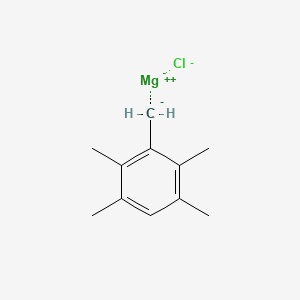![molecular formula C44H32N8Zn B14889111 [Tetrakis(p-aminophenyl)porphyrinato(2-)]zinc](/img/structure/B14889111.png)
[Tetrakis(p-aminophenyl)porphyrinato(2-)]zinc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrakis(p-aminophenyl)porphyrinato(2-)zinc: is a coordination compound where a zinc ion is coordinated to a porphyrin ring substituted with four p-aminophenyl groups Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(p-aminophenyl)porphyrinato(2-)zinc typically involves the reaction of zinc salts with Tetrakis(p-aminophenyl)porphyrin. One common method is to dissolve Tetrakis(p-aminophenyl)porphyrin in a solvent such as dimethylformamide (DMF) and then add a zinc salt like zinc acetate. The mixture is stirred at elevated temperatures to facilitate the coordination of the zinc ion to the porphyrin ring .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: Tetrakis(p-aminophenyl)porphyrinato(2-)zinc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of zinc.
Reduction: It can be reduced under specific conditions to yield reduced forms of the porphyrin ring.
Substitution: The p-aminophenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc(III) porphyrin complexes, while substitution reactions can introduce various functional groups onto the p-aminophenyl rings .
科学研究应用
Chemistry: In chemistry, Tetrakis(p-aminophenyl)porphyrinato(2-)zinc is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions such as oxidation and reduction with high efficiency.
Biology: The compound is studied for its potential use in biological systems, particularly in mimicking the function of natural porphyrins. It has applications in studying enzyme mechanisms and developing new biomimetic catalysts.
Medicine: In medicine, Tetrakis(p-aminophenyl)porphyrinato(2-)zinc is explored for its potential in photodynamic therapy (PDT). Its ability to generate reactive oxygen species upon light irradiation makes it a promising candidate for treating certain types of cancer .
Industry: Industrially, the compound is used in the development of new materials, such as sensors and photovoltaic devices.
作用机制
The mechanism by which Tetrakis(p-aminophenyl)porphyrinato(2-)zinc exerts its effects involves the interaction of the zinc ion with various molecular targets. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and kill cancer cells. The porphyrin ring’s electronic structure plays a crucial role in this process, facilitating efficient energy transfer .
相似化合物的比较
- Tetrakis(p-sulfonatophenyl)porphyrinato(2-)zinc
- Tetrakis(p-carboxyphenyl)porphyrinato(2-)zinc
- Tetrakis(p-methoxyphenyl)porphyrinato(2-)zinc
Comparison: Compared to Tetrakis(p-sulfonatophenyl)porphyrinato(2-)zinc, it has different solubility and electronic properties, making it more suitable for specific applications such as catalysis and photodynamic therapy .
属性
分子式 |
C44H32N8Zn |
|---|---|
分子量 |
738.2 g/mol |
IUPAC 名称 |
zinc;4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline |
InChI |
InChI=1S/C44H32N8.Zn/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H,45-48H2;/q-2;+2 |
InChI 键 |
AFNZOXRYHKSQEW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C=C4)C9=CC=C(C=C9)N)[N-]3)N.[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-4-oxo-4-{[1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}but-2-enoic acid](/img/structure/B14889035.png)
![(2'-(1-(3-Fluoro-4-methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14889043.png)
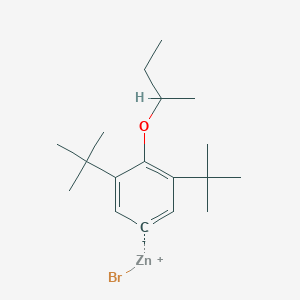
![hexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14889053.png)


